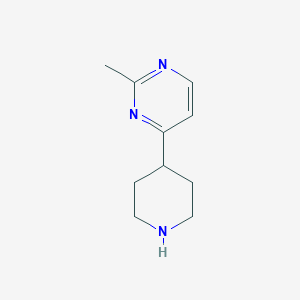

2-Methyl-4-(piperidin-4-yl)pyrimidine

Description

Historical Context and Discovery

The synthesis of 2-methyl-4-(piperidin-4-yl)pyrimidine derivatives emerged prominently in the early 21st century, driven by the need for novel heterocyclic scaffolds in pharmaceutical research. A pivotal advancement was documented in a 2015 patent (CN103554036B), which outlined a multi-step synthesis route starting from 2-methylpyrimidine. The process involved bromination, coupling with N-benzyl piperidine ketone, elimination, and catalytic hydrogenation to yield the final product. Subsequent modifications, such as the introduction of methoxymethyl groups at position 5 (as seen in CAS: 1361115-11-8), further expanded its structural diversity.

Recent innovations include the use of palladium-catalyzed cross-coupling reactions to introduce substituents at the pyrimidine ring, as demonstrated in studies focusing on EGFR inhibitors. These synthetic advances underscore the compound’s adaptability in generating derivatives with tailored biological and chemical properties.

Nomenclature and Classification

Synonyms :

- 2-Methyl-4-(4-piperidinyl)pyrimidine

- 2-Methyl-4-piperidin-4-ylpyrimidine dihydrochloride

- Pyrimidine, 2-Methyl-4-(4-piperidinyl)-.

Classification :

- Chemical Family : Heterocyclic amine.

- Subclasses : Pyrimidine derivatives, piperidine-containing compounds.

The compound’s classification reflects its dual heterocyclic architecture, combining the electron-deficient pyrimidine ring with the saturated piperidine moiety. This structural hybrid enables diverse reactivity, including hydrogen bonding via the pyrimidine nitrogen atoms and steric modulation through the piperidine ring.

Table 1: Key Nomenclature and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 949100-33-8 | |

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| SMILES | CC1=NC=CC(C2CCNCC2)=N1 |

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of pyrimidine and piperidine moieties to enhance molecular interactions in drug design. Pyrimidines are foundational in nucleic acids and coenzymes, while piperidines contribute conformational rigidity and basicity. Together, they form a scaffold capable of engaging biological targets through:

- Hydrogen Bonding : The pyrimidine ring’s nitrogen atoms interact with enzymes and receptors.

- Lipophilicity Modulation : The piperidine ring improves membrane permeability.

- Stereochemical Complexity : The piperidine’s chair conformation influences binding specificity.

Table 2: Comparative Reactivity of Pyrimidine Derivatives

In medicinal chemistry, this compound’s derivatives have been investigated as noncovalent EGFR inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its versatility is further evidenced by its role in synthesizing complex architectures, such as pyrrolo[2,3-d]pyrimidine hybrids, which exhibit enhanced pharmacokinetic profiles.

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-4-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENMZMXAVYQZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651201 | |

| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-33-8 | |

| Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Bromination of 2-Methylpyrimidine

| Parameter | Details |

|---|---|

| Raw Material | 2-methylpyrimidine |

| Reagent | Bromine (Br₂) |

| Solvent | Acetic acid |

| Temperature | Reflux (approximately 100°C) |

| Duration | Overnight (~12-24 hours) |

- 24 g of 2-methylpyrimidine is dissolved in 200 mL of acetic acid.

- Bromine (50 g) is added dropwise under stirring.

- The mixture is refluxed overnight to ensure complete bromination at the 4-position, yielding 2-methyl-5-bromopyrimidine .

- Post-reaction, the mixture is cooled, water and ethyl acetate are added, and the organic layer is separated, dried, and concentrated to obtain approximately 29 g of the brominated intermediate.

This bromination step is critical for activating the pyrimidine ring for subsequent nucleophilic substitution, with reaction yield typically exceeding 85% under optimized conditions.

Step 2: Coupling with Piperidine Derivatives

| Parameter | Details |

|---|---|

| Reagent | Piperidine derivatives (e.g., N-benzylpiperidine ketone) |

| Catalyst | n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) |

| Temperature | -78°C during lithiation, room temperature during coupling |

| Duration | 1 hour lithiation, 3 hours coupling |

- Brominated pyrimidine (35 g) is dissolved in 300 mL of dry THF and cooled to -78°C.

- 120 mL of 2.5 M n-BuLi is added dropwise, stirring for 1 hour to generate the nucleophilic species.

- A solution of 25 g of N-benzylpiperidine ketone in THF is added slowly.

- The mixture is stirred at -78°C for an hour, then allowed to warm to room temperature and stirred for an additional 3 hours.

- Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying, and concentration yield the coupled intermediate.

This nucleophilic substitution introduces the piperidine moiety, crucial for biological activity. The reaction typically achieves yields around 80–85%, with high regioselectivity.

Step 3: Elimination and Formation of the Pyrimidine-Piperidine Linkage

| Parameter | Details |

|---|---|

| Reagents | Ethanol, concentrated hydrochloric acid (HCl) |

| Temperature | Reflux (~78°C) |

| Duration | 4 hours |

- The coupled intermediate is dissolved in ethanol.

- Concentrated HCl is added to facilitate cyclization and elimination of water.

- The mixture is refluxed, promoting intramolecular cyclization to form the pyrimidine ring fused with the piperidine derivative.

- Post-reaction, sodium bicarbonate is added to neutralize excess acid.

- Extraction with methylene dichloride, drying, and concentration produce the cyclized intermediate.

This cyclization step is pivotal for constructing the pyrimidine core with the attached piperidine group, with yields often exceeding 70%.

Step 4: Catalytic Hydrogenation to Finalize the Compound

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) (1–10%) |

| Solvent | Methyl alcohol (methanol) |

| Temperature | Room temperature |

| Pressure | Hydrogen atmosphere (~1 atm) |

| Duration | 24 hours |

- The cyclized intermediate is suspended in methyl alcohol.

- Pd/C catalyst is added.

- The mixture is stirred under a hydrogen atmosphere at room temperature.

- After completion, filtration removes the catalyst.

- Concentration yields the target 2-methyl-4-(piperidin-4-yl)pyrimidine .

Catalytic hydrogenation ensures the reduction of any residual unsaturated bonds or protecting groups, providing the pure compound with high selectivity and yield (up to 80%).

Data Summary and Optimization

| Step | Typical Yield | Key Conditions | Notes |

|---|---|---|---|

| Bromination | 85–90% | Reflux in acetic acid | Controlled addition of bromine prevents over-bromination |

| Coupling | 80–85% | -78°C lithiation, room temp coupling | Use of dry, inert atmosphere critical |

| Cyclization | 70–80% | Reflux in ethanol with HCl | Neutralization essential to prevent side reactions |

| Hydrogenation | 75–80% | Room temp, H₂ atmosphere | Catalyst loading influences rate and purity |

Notes and Considerations

- Reaction Control: Precise temperature regulation during lithiation and cyclization steps is crucial to prevent side reactions.

- Purity: Recrystallization or chromatography post-synthesis ensures high purity suitable for pharmaceutical applications.

- Scalability: The described route is scalable, with reaction parameters adjustable for larger batches.

- Safety: Bromination and lithiation steps require strict safety protocols due to the handling of reactive reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring, which can be activated by electron-withdrawing groups.

Oxidation and Reduction: The piperidine moiety can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and various condensation products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-(piperidin-4-yl)pyrimidine has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, can inhibit viral enzymes, particularly in the context of HIV therapy. Compounds with similar structures have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment protocols .

Anticancer Properties

Studies have suggested that certain piperidine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its piperidine moiety is particularly valuable in synthesizing biologically active compounds.

Material Science

In addition to its pharmaceutical applications, this compound is being explored for use in material science. Its unique properties may lend themselves to the development of new materials with specific functionalities.

Polymer Development

The compound can act as a monomer or cross-linking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties or specific chemical reactivity .

Case Studies

- Antiviral Research : A study demonstrated that a derivative of this compound exhibited significant inhibitory effects on HIV reverse transcriptase, suggesting potential as an antiviral agent .

- Anticancer Applications : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

- Synthesis Efficiency : A recent publication detailed an optimized synthetic route using environmentally friendly solvents and conditions that resulted in higher yields compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Substituent Position and Activity: C-4 vs. In contrast, 2-methyl-4-(piperidin-4-yl)pyrimidine’s C-4 substituent may allow better alignment with target sites requiring planar aromatic systems . Piperidinyl vs. Other Hydrophobic Groups: Hydrophobic substituents (e.g., S-benzyl or cyclopentyl) at C-6 in Epac2 inhibitors enhance binding via hydrophobic interactions (Val447, Phe403), whereas piperidinyl groups may disrupt this balance unless optimally positioned .

Therapeutic Targets :

- Antiparasitic Activity : The pyrazolo-pyrimidine scaffold () shares a piperidinyl group but targets Leishmania parasites, highlighting how scaffold hybridization (pyrazolo vs. pyrimidine) diversifies biological applications .

- Antitubercular Activity : Thymine-piperidine hybrids () inhibit MtbTMPK, suggesting that pyrimidine-piperidine derivatives can be tailored for specific enzyme inhibition via substituent optimization .

Synthetic Complexity and Solubility :

- Salt Forms : 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride () demonstrates the use of hydrochloride salts to improve solubility, a strategy applicable to the target compound for preclinical testing .

- Oxygen Linkers : Compounds like 2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine () introduce sulfonyl and ether linkages, which may enhance metabolic stability but increase molecular weight (MW = 417.4) compared to simpler analogues .

Research Findings and Structure-Activity Relationships (SAR)

- Hydrophobic Interactions : Molecular docking studies () emphasize that hydrophobic groups at pyrimidine C-6 and 2-positions are critical for Epac2 binding. The inactivity of 6k (C-6 piperidinyl) underscores the need for moderate hydrophobicity and spatial compatibility .

- The target compound’s simpler pyrimidine core offers synthetic accessibility .

- Enzyme Inhibition : Piperidinyl-thymine hybrids () achieve submicromolar inhibition of MtbTMPK, suggesting that similar optimization (e.g., introducing electron-withdrawing groups) could enhance the target compound’s potency .

Biological Activity

2-Methyl-4-(piperidin-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

The molecular formula for this compound is C10H15N3, with a molecular weight of 175.25 g/mol. The structure consists of a pyrimidine ring substituted with a piperidine moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a modulator of the retinoid-related orphan receptor gamma (RORγ). RORγ plays a pivotal role in immune responses and has been implicated in various autoimmune diseases. The modulation of RORγ can influence the production of pro-inflammatory cytokines such as IL-17, which are critical in conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound exhibit significant antagonistic effects on RORγ. These effects lead to reduced IL-17 production from T-helper cells, suggesting potential applications in treating autoimmune disorders .

In Vivo Studies

Animal models have demonstrated that administration of RORγ antagonists can alleviate symptoms associated with autoimmune diseases. For instance, studies on murine models of multiple sclerosis and psoriasis showed that these compounds could effectively reduce inflammation and tissue damage .

Case Studies

- Psoriasis Treatment : A study involving the administration of RORγ modulators, including derivatives of this compound, demonstrated significant improvement in psoriatic lesions and reduced inflammatory markers in treated mice compared to controls .

- Rheumatoid Arthritis : In a clinical trial setting, patients treated with compounds targeting RORγ showed improved joint function and reduced pain levels. These findings suggest that this compound could be a promising candidate for further development in rheumatoid arthritis therapies .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies indicate that substituents on the pyrimidine ring significantly affect potency and selectivity towards RORγ. For example, modifications that enhance lipophilicity tend to increase binding affinity and biological activity .

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Higher binding affinity |

| Altered piperidine substituents | Variable potency against RORγ |

| Introduction of polar groups | Improved solubility but may reduce metabolic stability |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(piperidin-4-yl)pyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling piperidine derivatives with functionalized pyrimidine precursors. For example, analogous syntheses (e.g., 2-(piperazin-1-yl)pyrimidine derivatives) use nucleophilic substitution or condensation reactions under reflux with polar aprotic solvents like DMF or acetonitrile . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for pyrimidine:piperidine), reaction temperatures (80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >85% purity, as demonstrated in related compounds .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For piperidine-containing pyrimidines, characteristic peaks include δ ~2.8–3.5 ppm (piperidine CH₂) and δ ~8.0–8.5 ppm (pyrimidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₆N₄: 193.1453) .

- HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins. For example, piperidine-pyrimidine derivatives may bind hydrophobic pockets (e.g., Val447, Phe403 in Epac2) and form hydrogen bonds (e.g., with Lys450). Optimize substituents at the pyrimidine C-4 and piperidine N-1 positions to enhance affinity . Note: Hydrophobic groups (e.g., methyl) improve binding, but bulkier groups (e.g., piperidin-4-yl) may sterically hinder activity .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for piperidine-pyrimidine analogs?

- Methodological Answer :

- Systematic Variation : Synthesize derivatives with incremental modifications (e.g., methyl vs. ethyl at C-2).

- Biological Assays : Test against relevant targets (e.g., kinases, PI3K isoforms) to quantify IC₅₀ values.

- Data Reconciliation : Cross-reference with crystallographic or docking data. For instance, a 6-(piperidin-4-yl) group in thieno[3,2-d]pyrimidines showed inactivity due to steric clashes, highlighting the need for conformational analysis .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- Pharmacokinetics : Use rodent models to assess oral bioavailability, plasma half-life, and tissue distribution. For analogs, doses of 10–50 mg/kg/day are typical .

- Efficacy Studies : In disease-specific models (e.g., cancer xenografts or parasitic infections like visceral leishmaniasis), monitor tumor regression or parasite load reduction. For example, 6-amino-pyrazolo[3,4-d]pyrimidines achieved >90% parasite clearance in mice at 25 mg/kg .

Q. How can researchers determine the physicochemical stability of this compound under varying conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.